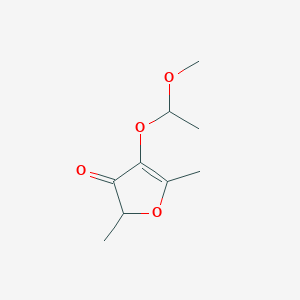
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to phenyl and methyl groups. This compound is notable for its stability and distinctive structural properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane can be synthesized through the reaction of tetraphenyltetrasilane with methyl lithium in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase yield and reduce production costs. The process is carefully monitored to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions involve replacing one or more methyl or phenyl groups with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens, organometallic compounds, and catalysts under inert atmosphere.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane involves its interaction with various molecular targets. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in catalysis, material science, and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Tetraphenyltetrasilane: A compound with four silicon atoms bonded to phenyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to methyl groups.
Uniqueness: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane stands out due to its unique combination of methyl and phenyl groups attached to four silicon atoms. This structure imparts exceptional stability and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
126210-36-4 |
|---|---|
Molekularformel |
C30H38Si4 |
Molekulargewicht |
511.0 g/mol |
IUPAC-Name |
[dimethyl-[methyl(diphenyl)silyl]silyl]-dimethyl-[methyl(diphenyl)silyl]silane |
InChI |
InChI=1S/C30H38Si4/c1-31(2,33(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)32(3,4)34(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI-Schlüssel |
QCQNXHWTQZMIQW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

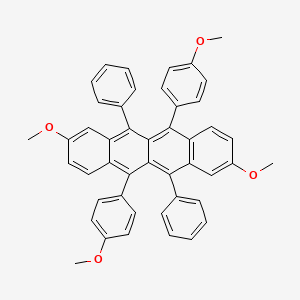
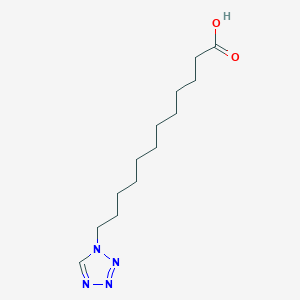


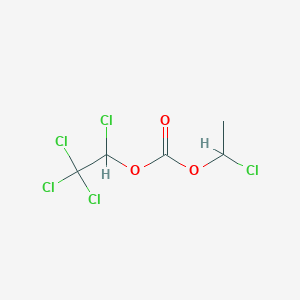

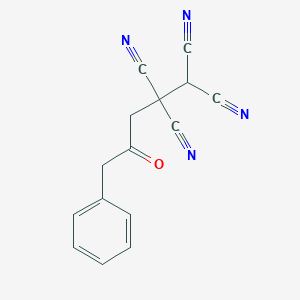
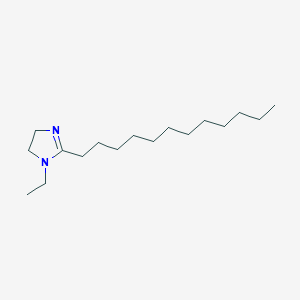
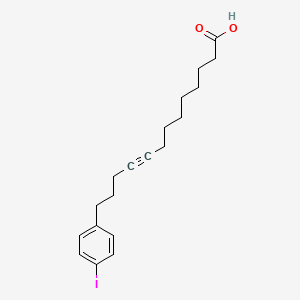
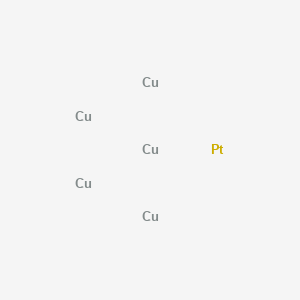
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
